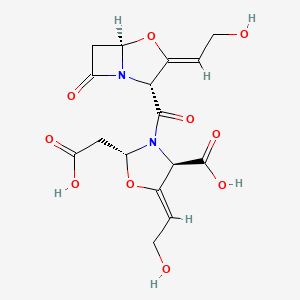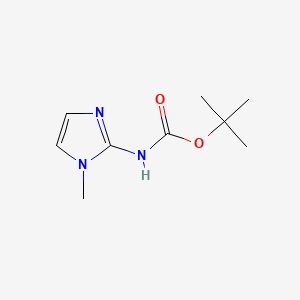![molecular formula C6H10ClN3O2S B572386 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride CAS No. 1332495-34-7](/img/structure/B572386.png)
2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride” is an organic compound with the empirical formula C6H9N3O2S · HCl . It is a solid substance and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 223.68 . Its SMILES string is Cl.CCOC(=O)C1=NN=C(N)SC1 , which provides a linear textual representation of its structure.Scientific Research Applications
Synthesis and Biological Activity :
- This compound is used in the synthesis of various heterocyclic compounds. For instance, Özil et al. (2015) described the synthesis of 1,2,4-triazole derivatives starting from related ethyl ester compounds. These compounds were evaluated for antimicrobial, anti-lipase, and antiurease activities (Özil, Bodur, Ülker, & Kahveci, 2015).
Antimicrobial Agents :
- Sah et al. (2014) reported on the synthesis of formazans from a Mannich base of a similar 1,3,4-thiadiazole compound, which exhibited moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Heterocyclic System Synthesis :
- Hassan (2009) discussed the synthesis of new fused heterocycles derived from 1,2,4-triazole, which are structurally related to the queried compound. These heterocyclic systems showed potential biological interest (Hassan, 2009).
Antifungal and Nematicidal Activity :
- Mekala, Reddy, and Talagadadivi (2014) synthesized novel indole-based 1,2,4-triazolo thiadiazines starting from a related ethyl ester. These compounds were tested for their antifungal and nematicidal activity (Mekala, Reddy, & Talagadadivi, 2014).
Antimicrobial and Anti-inflammatory Activities :
- Karegoudar et al. (2008) synthesized 1,2,4-triazolo thiadiazoles and thiadiazines bearing trichlorophenyl moiety, which showed promising antimicrobial and anti-inflammatory activities. This research highlights the potential of thiadiazine derivatives in medical applications (Karegoudar, Prasad, Ashok, Mahalinga, Poojary, & Holla, 2008).
properties
IUPAC Name |
ethyl 2-amino-6H-1,3,4-thiadiazine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)4-3-12-6(7)9-8-4;/h2-3H2,1H3,(H2,7,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYOJOMNQNAQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(SC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)


![[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane](/img/structure/B572310.png)




![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)



